3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide
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Overview
Description
3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Scientific Research Applications
3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide has been studied for its potential applications in various scientific fields. One of the most significant applications is in the field of cancer research. The compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle. This mechanism of action makes it a potential candidate for the development of cancer therapies.
Another potential application of 3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide is in the field of neuroscience. The compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. This mechanism of action makes it a potential candidate for the development of drugs to treat neurological disorders such as Parkinson's disease and depression.
Mechanism of Action
The mechanism of action of 3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide involves the inhibition of specific proteins involved in the cell cycle and the modulation of neurotransmitter activity. The compound binds to specific sites on these proteins and neurotransmitters, altering their function and resulting in the desired physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide vary depending on the specific application. In cancer research, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, the compound has been shown to modulate neurotransmitter activity, resulting in changes in behavior and mood.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide for laboratory experiments is its specificity. The compound targets specific proteins and neurotransmitters, making it a useful tool for studying their function. However, one limitation is that the compound may have off-target effects, resulting in unintended physiological effects.
Future Directions
There are several future directions for research on 3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide. One potential direction is the development of cancer therapies based on the compound's mechanism of action. Another potential direction is the development of drugs to treat neurological disorders based on the compound's ability to modulate neurotransmitter activity. Additionally, further research is needed to determine the compound's off-target effects and potential side effects.
Synthesis Methods
The synthesis of 3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide involves the reaction of 2-furylboronic acid, 4-bromo-1,3-oxazole, and 2-bromo-4′-nitroacetophenone in the presence of a palladium catalyst. The reaction takes place in a solvent, such as dimethyl sulfoxide (DMSO), at a specific temperature and pressure. The product is then purified using column chromatography, resulting in a pure form of 3-(2-furyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-17(10-9-15-3-2-12-24-15)21-14-7-5-13(6-8-14)19-22-18-16(25-19)4-1-11-20-18/h1-12H,(H,21,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDDZXOSYBRMFK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide |
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